molecular formula C20H17F2N5O3 B10916084 N-[2-(difluoromethoxy)-4-methylphenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[2-(difluoromethoxy)-4-methylphenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10916084
M. Wt: 413.4 g/mol
InChI Key: HAFFCOFEZSCGGF-UHFFFAOYSA-N
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Description

N~4~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes difluoromethoxy, methylphenyl, and pyrazolyl groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of N4-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including oxidation, substitution, and cyclization reactions. The industrial production of this compound typically employs continuous flow processes to ensure high yield and purity. One such method involves the use of hydroxycarbonimidic dibromide as a key intermediate, which is then subjected to various reaction conditions to form the final product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N~4~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific enzymes or molecular pathways. For instance, it is known to inhibit very long chain fatty acid elongase, which is crucial for fatty acid synthesis and cell proliferation. This inhibition disrupts the formation of cell membranes and other essential cellular components, leading to the compound’s biological effects .

Comparison with Similar Compounds

N~4~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds such as:

The uniqueness of N4-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17F2N5O3

Molecular Weight

413.4 g/mol

IUPAC Name

N-[2-(difluoromethoxy)-4-methylphenyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H17F2N5O3/c1-10-4-5-14(16(6-10)29-20(21)22)24-18(28)13-7-15(12-8-23-27(3)9-12)25-19-17(13)11(2)26-30-19/h4-9,20H,1-3H3,(H,24,28)

InChI Key

HAFFCOFEZSCGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C)OC(F)F

Origin of Product

United States

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